![molecular formula C28H39N7O9 B1679578 Rotigaptide CAS No. 355151-12-1](/img/structure/B1679578.png)
Rotigaptide
Übersicht
Beschreibung
Rotigaptide, also known as ZP-123, is a peptide analog under clinical investigation for the treatment of cardiac arrhythmias, specifically atrial fibrillation . It has been shown to increase gap junction intercellular conductance in cardiac muscle cells .
Synthesis Analysis
Rotigaptide is proposed to exert its anti-arrhythmic effects by improving myocardial gap-junction communication . It has been observed that Rotigaptide (35–100 nM) acutely and chronically increased the resting gap-junction conductance (gj), and normalized steady-state minimum gj (Gmin) by 5–20% .Molecular Structure Analysis
The molecular formula of Rotigaptide is C28H39N7O9 . Its molecular weight is 617.7 g/mol . The structure of Rotigaptide includes a sequence of amino acids joined by peptide bonds .Chemical Reactions Analysis
Rotigaptide is believed to exert its effects on cardiomyocyte gap junctions through phosphorylation events . It acts at connexins, preferentially to connexin 43 (Cx43). Treatment with rotigaptide has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in proper function of the connexon .Physical And Chemical Properties Analysis
Rotigaptide is a small molecule with a molar mass of 617.660 g·mol −1 . It is an organic compound containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .Wissenschaftliche Forschungsanwendungen
Cardiac Arrhythmia Prevention
Rotigaptide has been studied for its potential to prevent cardiac arrhythmias. It enhances gap-junction communication in cardiac muscle cells, which is crucial for maintaining a synchronized heartbeat. By preventing the dephosphorylation and uncoupling of Connexin-43 (Cx43), Rotigaptide may help in treating re-entrant forms of ventricular tachycardias .
Reduction of Infarct Size
In models of ischemia, Rotigaptide has shown promise in reducing infarct size. This application is significant for improving outcomes after myocardial infarction, where minimizing the area of necrosis can preserve heart function and prevent complications .
Improvement of Myocardial Conduction
Therapeutic concentrations of Rotigaptide can improve myocardial conduction, which is often compromised in cardiac diseases. By increasing the resting gap-junction conductance and reducing the magnitude and kinetics of steady-state inactivation, Rotigaptide may improve electrical cell-cell coupling and prevent the formation of re-entrant circuits .
Protection Against Cytokine-Induced Cell Death
Rotigaptide has been shown to reduce cytokine-induced apoptosis in human islets by approximately 40%. This suggests a potential role in protecting islet cell function and viability against inflammatory or metabolic stress, which is of considerable interest for diabetes treatment .
Enhancement of Insulin Secretion
The compound may also play a role in enhancing insulin secretion. By improving intercellular communication through gap junctions, Rotigaptide could regulate glucose-stimulated insulin secretion, which is vital for maintaining blood glucose levels .
Mitochondrial Function Improvement
Rotigaptide has been observed to improve mitochondrial function in certain cell types. This could have implications for diseases where mitochondrial dysfunction is a contributing factor, such as neurodegenerative diseases .
Safety and Hazards
Wirkmechanismus
Target of Action
Rotigaptide, also known as ZP-123, primarily targets connexins , specifically connexin 43 (Cx43) . Connexins are proteins that form gap junctions in cardiac muscle cells. These gap junctions are responsible for conducting electrical impulses between cells in the heart to maintain normal rhythm .
Mode of Action
It is believed to exert its effects on cardiomyocyte gap junctions throughphosphorylation events . Each gap junction is composed of a series of connexons close to each other. Each connexon is made up of 6 functional units (connexins) that associate together to form a channel between adjacent cells . Rotigaptide acts at connexins, preferentially to Cx43. Treatment with rotigaptide has been shown to activate various protein kinase C (PKC) isoforms to cause the phosphorylation of Cx43, which aids in the proper function of the connexon .
Biochemical Pathways
Rotigaptide is involved in the modulation of the gap junction intercellular conductance in cardiac muscle cells . By preventing the dephosphorylation and thereby uncoupling of Cx43, it increases intercellular conductance . This modulation of gap junctions is a promising and novel mechanism of action for the treatment of cardiovascular disorders .
Pharmacokinetics
It is known that rotigaptide is a peptide analog , which suggests that it may be subject to proteolytic degradation and renal excretion, common pathways for peptide drugs.
Result of Action
Rotigaptide has been shown to reduce the dispersion and beat-to-beat variability of action potential duration (APD) and improve slowed conduction . This can defer the onset of arrhythmogenic spatially discordant alternans (SDA) by dynamic pacing and elevate the pacing threshold of ventricular fibrillation (VF) during therapeutic hypothermia . The effect of rotigaptide on therapeutic hypothermia-enhanced vf inducibility was statistically insignificant .
Action Environment
The effectiveness of rotigaptide can be influenced by environmental factors such as temperature. For instance, during therapeutic hypothermia, rotigaptide was found to improve action potential duration dispersion and beat-to-beat variability and conduction disturbance . These beneficial electrophysiological effects were unable to significantly suppress therapeutic hypothermia-enhanced vf inducibility .
Eigenschaften
IUPAC Name |
(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJRASPBQLDRRY-TWTQBQJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rotigaptide | |
CAS RN |
355151-12-1 | |
Record name | Rotigaptide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355151121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rotigaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROTIGAPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFA1W6KO7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.